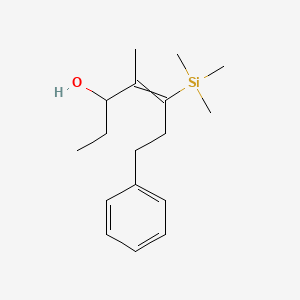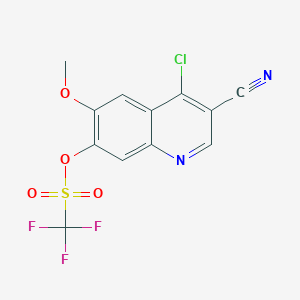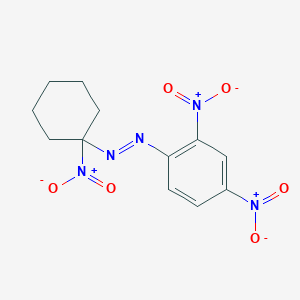
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- is a chemical compound with the molecular formula C12H13N5O6. It is characterized by the presence of a diazene group, a dinitrophenyl group, and a nitrocyclohexyl group.
Preparation Methods
The synthesis of Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- typically involves the reaction of 2,4-dinitrophenylhydrazine with 1-nitrocyclohexanone under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically nitro-substituted aromatic compounds and cyclohexanone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are amine-substituted aromatic compounds and cyclohexanol derivatives.
Substitution: Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Scientific Research Applications
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various diazene derivatives. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate the potential use of this compound in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The nitro groups can participate in electron transfer reactions, affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Diazene, (2,4-dinitrophenyl)(1-nitrocyclohexyl)-, (1E)- can be compared with other similar compounds such as:
Diazene, (2,4-dinitrophenyl)(1-nitrobenzyl)-, (1E)-: This compound has a similar structure but with a benzyl group instead of a cyclohexyl group. It exhibits different reactivity and biological activity due to the presence of the benzyl group.
Diazene, (2,4-dinitrophenyl)(1-nitropropyl)-, (1E)-: This compound has a propyl group instead of a cyclohexyl group. It shows different physical and chemical properties, such as solubility and stability.
Diazene, (2,4-dinitrophenyl)(1-nitrobutyl)-, (1E)-: This compound has a butyl group instead of a cyclohexyl group.
Properties
CAS No. |
618885-21-5 |
|---|---|
Molecular Formula |
C12H13N5O6 |
Molecular Weight |
323.26 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-(1-nitrocyclohexyl)diazene |
InChI |
InChI=1S/C12H13N5O6/c18-15(19)9-4-5-10(11(8-9)16(20)21)13-14-12(17(22)23)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 |
InChI Key |
KHIXBULUZOIOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
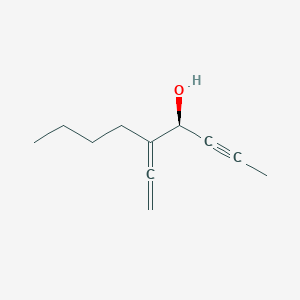
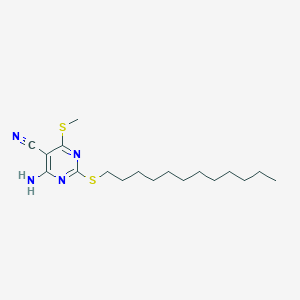

![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
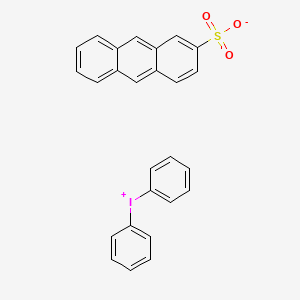
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
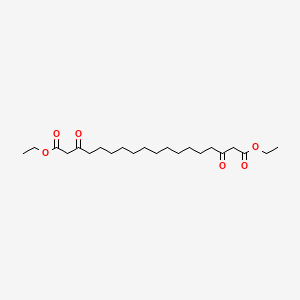
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
